

# Application Notes and Protocols for Utilizing UNC7145 in Chromatin Immunoprecipitation (ChIP)

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## Compound of Interest

Compound Name: *UNC7145*  
Cat. No.: *B15587662*

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## Introduction

**UNC7145** is an essential negative control for its structurally related and biologically active counterpart, **UNC6934**. The latter is a potent and selective chemical probe that targets the N-terminal PWWP (PWWP1) domain of the Nuclear Receptor Binding SET Domain Protein 2 (NSD2), also known as MMSET or WHSC1. NSD2 is a histone methyltransferase responsible for the majority of histone H3 lysine 36 dimethylation (H3K36me<sub>2</sub>), a mark associated with active transcription. The probe **UNC6934** competitively binds to the H3K36me<sub>2</sub>-binding pocket of the NSD2-PWWP1 domain, disrupting its interaction with chromatin. This leads to the displacement of NSD2 from its target sites and a subsequent reduction in H3K36me<sub>2</sub> levels at these specific loci, such as ribosomal DNA (rDNA) repeats.<sup>[1][2]</sup>

Given its inert nature, **UNC7145** is crucial for ensuring that the observed biological effects in experiments using **UNC6934** are specifically due to the inhibition of the NSD2-PWWP1 domain and not off-target or compound scaffold effects. These application notes provide a detailed

protocol for the use of **UNC7145** as a negative control in chromatin immunoprecipitation (ChIP) experiments designed to investigate the function of the NSD2-PWWP1 domain.

## Mechanism of Action of the **UNC6934/UNC7145** Probe Pair

The experimental design for a ChIP study involving this probe pair hinges on the differential activity of **UNC6934** and **UNC7145**. **UNC6934** is designed to antagonize the reader function of the NSD2-PWWP1 domain, which recognizes and binds to H3K36me2/3 marks on nucleosomes. By occupying this binding pocket, **UNC6934** displaces NSD2 from chromatin, leading to its relocalization to the nucleolus.[1][2] This displacement results in a measurable decrease in H3K36me2 at NSD2 target genes. In contrast, **UNC7145**, which is structurally similar but inactive against the NSD2-PWWP1 domain, should not elicit these changes. Therefore, a direct comparison of ChIP results from cells treated with a vehicle (e.g., DMSO), **UNC7145**, and **UNC6934** allows for the specific attribution of any observed changes in H3K36me2 levels to the inhibitory action of **UNC6934** on the NSD2-PWWP1 domain.

## Quantitative Data Summary

The following table summarizes representative quantitative data from a ChIP-qPCR experiment, highlighting the differential effects of **UNC6934** and **UNC7145** on H3K36me2 levels at a known NSD2 target gene locus (e.g., rDNA). Data is presented as a percentage of input, representing the amount of immunoprecipitated DNA relative to the total amount of input chromatin.

Treatment Group	Target Locus	H3K36me2 Enrichment (% of Input)	Fold Change vs. Vehicle
Vehicle (DMSO)	rDNA	1.5 ± 0.2	1.0
UNC7145 (5 µM)	rDNA	1.4 ± 0.3	~0.9
UNC6934 (5 µM)	rDNA	0.5 ± 0.1	~0.3
Vehicle (DMSO)	Negative Control Locus	0.1 ± 0.05	1.0
UNC7145 (5 µM)	Negative Control Locus	0.1 ± 0.04	~1.0
UNC6934 (5 µM)	Negative Control Locus	0.1 ± 0.06	~1.0

Note: The data presented are representative and may vary depending on the cell type, experimental conditions, and the specific target locus being investigated.

## Experimental Protocols

### Detailed Protocol for Chromatin Immunoprecipitation (ChIP) using UNC7145 as a Negative Control

This protocol is adapted from standard ChIP procedures and is specifically tailored for investigating the effects of the NSD2-PWWP1 probe UNC6934, with **UNC7145** serving as the negative control.

Materials:

- Cells of interest (e.g., KMS-11 multiple myeloma cell line)
- UNC6934
- **UNC7145**
- Dimethyl sulfoxide (DMSO)

- Formaldehyde (37%)
- Glycine
- Cell lysis buffer
- Nuclear lysis buffer
- Chromatin shearing apparatus (e.g., sonicator)
- CHIP dilution buffer
- Antibody against H3K36me2
- Normal IgG (as a negative control for immunoprecipitation)
- Protein A/G magnetic beads
- Wash buffers (low salt, high salt, LiCl)
- Elution buffer
- Proteinase K
- RNase A
- DNA purification kit
- qPCR reagents

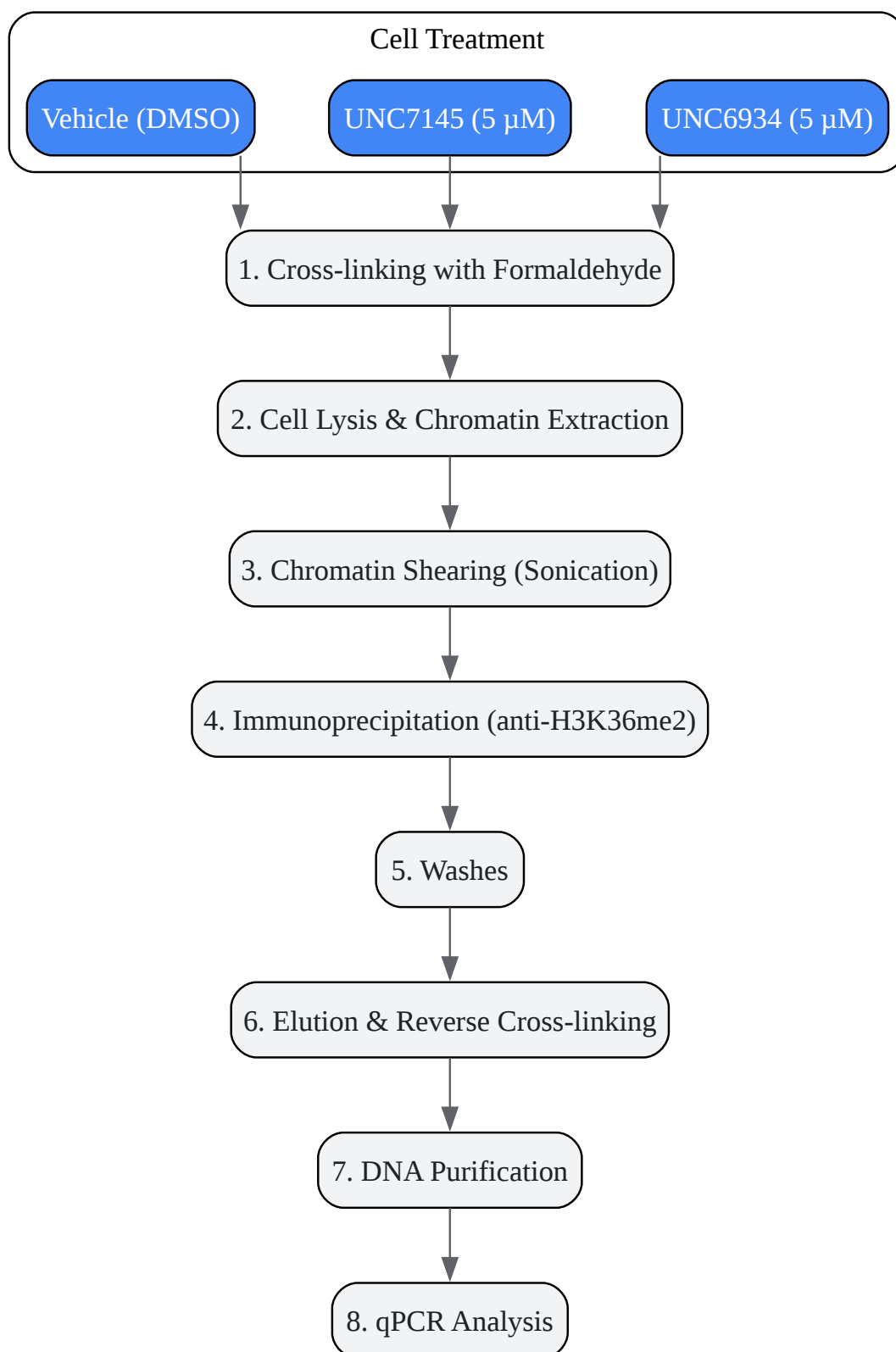
Procedure:

- Cell Culture and Treatment:
  - Culture cells to the desired confluency.
  - Treat cells with either vehicle (DMSO), 5  $\mu$ M **UNC7145**, or 5  $\mu$ M UNC6934 for a specified period (e.g., 4-24 hours). Ensure equal volumes of DMSO are used in all conditions.

- Cross-linking:
  - Add formaldehyde to the cell culture medium to a final concentration of 1% to cross-link proteins to DNA.
  - Incubate for 10 minutes at room temperature with gentle shaking.
  - Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.
- Cell Lysis and Chromatin Preparation:
  - Harvest the cells and wash with ice-cold PBS.
  - Resuspend the cell pellet in cell lysis buffer and incubate on ice.
  - Pellet the nuclei and resuspend in nuclear lysis buffer.
- Chromatin Shearing:
  - Shear the chromatin to an average size of 200-1000 bp using a sonicator. The optimal sonication conditions should be empirically determined.
  - Centrifuge to pellet cell debris and collect the supernatant containing the sheared chromatin.
- Immunoprecipitation:
  - Dilute the sheared chromatin with ChIP dilution buffer.
  - Set aside a small aliquot of the diluted chromatin as the "input" control.
  - To the remaining chromatin, add the anti-H3K36me2 antibody or normal IgG.
  - Incubate overnight at 4°C with rotation.
  - Add pre-blocked protein A/G magnetic beads and incubate for an additional 2-4 hours at 4°C.

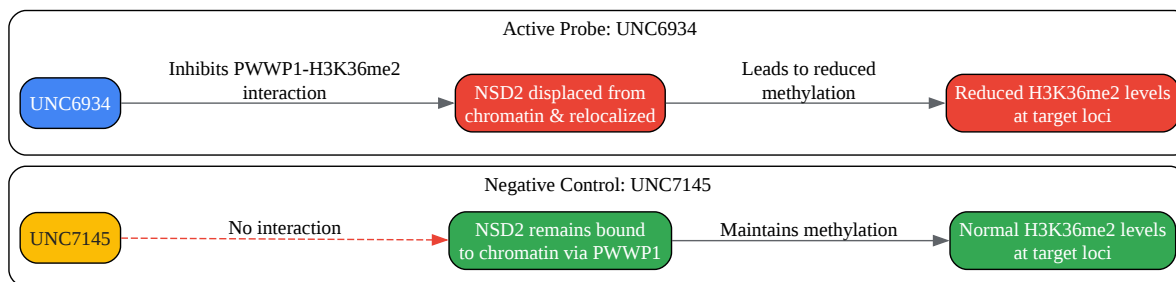
- Washing:
  - Wash the bead-antibody-chromatin complexes sequentially with low salt wash buffer, high salt wash buffer, and LiCl wash buffer to remove non-specifically bound proteins and DNA.
- Elution and Reverse Cross-linking:
  - Elute the immunoprecipitated chromatin from the beads using elution buffer.
  - Reverse the cross-links by incubating at 65°C for several hours or overnight. Also, process the "input" sample in the same manner.
- DNA Purification:
  - Treat the eluted samples and the input with RNase A and then Proteinase K to remove RNA and protein.
  - Purify the DNA using a DNA purification kit or phenol-chloroform extraction followed by ethanol precipitation.
- Analysis:
  - Quantify the purified DNA.
  - Perform quantitative PCR (qPCR) using primers specific for the target loci (e.g., rDNA) and a negative control region.
  - Analyze the qPCR data by calculating the percentage of input for each sample and comparing the enrichment between the different treatment groups.

## Visualizations



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Caption: ChIP Experimental Workflow using **UNC7145** and UNC6934.



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Caption: Mechanism of UNC6934 and the role of **UNC7145** as a control.

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## References

- [1. A chemical probe targeting the PWWP domain alters NSD2 nucleolar localization - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [2. A chemical probe targeting the PWWP domain alters NSD2 nucleolar localization - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
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